

A Technical Guide to the Physical Properties of Glycidic Acid Esters

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Compound of Interest

Compound Name: Oxirane-2-carboxylic acid

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This technical guide provides an in-depth overview of the core physical properties of glycidic acid esters, a class of compounds significant as intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1] This document offers a compilation of quantitative physical data, detailed experimental protocols for their synthesis and analysis, and a visual representation of a typical experimental workflow.

Introduction to Glycidic Acid Esters

Glycidic acid esters, or α,β -epoxy esters, are characterized by an epoxide ring adjacent to an ester functional group. This structure provides a unique reactivity profile, making them valuable precursors for creating more complex molecules, including aldehydes and ketones with an extended carbon chain.[2][3] The most common method for their synthesis is the Darzens condensation, which involves the reaction of an aldehyde or ketone with an α -halo ester in the presence of a base.[4][5] Their utility is notable in the flavor and fragrance industry, with compounds like ethyl 3-methyl-3-phenylglycidate being known as "strawberry aldehyde" for its characteristic fruity aroma.[6][7][8] Furthermore, they serve as crucial intermediates in drug development, for instance, in the synthesis of diltiazem, a calcium channel blocker.[9][10]

Physical and Chemical Properties

The physical properties of glycidic acid esters can vary significantly based on their specific molecular structure. The following tables summarize key quantitative data for several common

examples.

Table 1: General Physical Properties of Selected Glycidic Acid Esters

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Physical Form	Refractive Index (at 20°C)	Density (g/mL at 25°C)
Ethyl 3-methyl-3-phenylglycidate	77-83-8	C ₁₂ H ₁₄ O ₃	206.24	Clear, colorless to pale yellow liquid[1][6][8][11]	1.504 - 1.518[1][6]	1.087[1][7]
Methyl 3-(4-methoxyphenyl)glycidate	Not specified	C ₁₁ H ₁₂ O ₄	208.21	White solid[9]	Not available	Not available
BMK Methyl Glycidate	80532-66-7	C ₁₁ H ₁₂ O ₃	192.21	White or light yellow solid	Not available	Not available
BMK Ethyl Glycidate	41232-97-7	C ₁₂ H ₁₄ O ₃	206.24	Not specified	Not available	Not available
Ethyl glycidate	4192-10-3	C ₅ H ₈ O ₃	116.11	Not specified	Not available	Not available
Stearic acid glycidyl ester	7460-84-6	C ₂₁ H ₄₀ O ₃	340.55	Not specified	Not available	Not available
trans-Ethyl 3-phenylglycidate	2272-55-1	C ₁₁ H ₁₂ O ₃	192.21	Not specified	Not available	Not available

Table 2: Boiling and Melting Points

Compound Name	Boiling Point (°C)	Pressure (mmHg)	Melting Point (°C)
Ethyl 3-methyl-3-phenylglycidate	168[11]	Not specified	119[11]
Ethyl 3-methyl-3-phenylglycidate	272 - 275[1][7]	760 (lit.)	Not available
BMK Methyl Glycidate	255.9 ± 30.0	760	140 - 144
BMK Ethyl Glycidate	145	180	Not available
trans-Ethyl 3-phenylglycidate	274 (est.)	Not specified	Not available
BMK Glycidic Acid (sodium salt)	334.3	760	Not available

Table 3: Solubility Data

Compound	Solvent	Solubility
Ethyl 3-methyl-3-phenylglycidate	Organic solvents	Soluble[11]
Ethyl 3-methyl-3-phenylglycidate	Water	Insoluble[8]
Ethyl 3-methyl-3-phenylglycidate	Fixed oils, Propylene glycol	Soluble[7][8]
BMK Methyl/Ethyl Glycidate	DMF	20 mg/mL
BMK Methyl/Ethyl Glycidate	DMSO	25 mg/mL
BMK Methyl/Ethyl Glycidate	Ethanol	20 mg/mL
BMK Methyl/Ethyl Glycidate	PBS (pH 7.2)	1 mg/mL (slightly soluble)
trans-Ethyl 3-phenylglycidate	Ethanol	109.92 g/L[12]
trans-Ethyl 3-phenylglycidate	Methanol	183.96 g/L[12]
trans-Ethyl 3-phenylglycidate	Isopropanol	48.24 g/L[12]

Experimental Protocols

Synthesis: Darzens Glycidic Ester Condensation

The Darzens reaction is the classical and most versatile method for synthesizing glycidic esters.[3][4][5] It involves the condensation of a ketone or aldehyde with an α -halo ester using a base.[2][5]

Objective: To synthesize a glycidic ester, for example, Methyl 3-(4-methoxyphenyl)glycidate.[9]

Materials:

- p-Anisaldehyde (4-Methoxybenzaldehyde)
- Methyl chloroacetate
- Sodium metal

- Anhydrous Methanol (distilled from Na)
- Ice
- Water
- Acetic Acid (AcOH)

Procedure:

- **Base Preparation:** Prepare a solution of sodium methoxide by dissolving 5.1g (0.22 gram-atoms) of sodium metal in 90mL of anhydrous methanol. Chill this solution to -10°C in an ice-salt bath.[\[9\]](#)
- **Reactant Addition:** Prepare a solution of 20g (0.15 moles) of 4-methoxybenzaldehyde and 23.9g (0.22 moles) of methyl chloroacetate. Add this solution dropwise to the chilled sodium methoxide solution over a period of 3 hours with vigorous stirring. Maintain the temperature below -10°C. The mixture will gradually form a white paste.[\[9\]](#)
- **Reaction:** After the addition is complete, continue stirring the mixture at -5°C for an additional 2 hours, then allow it to warm to room temperature and stir for another 3 hours.[\[9\]](#)
- **Quenching and Precipitation:** Pour the reaction mixture into 350mL of ice-water containing 2mL of acetic acid. A white solid will precipitate.[\[9\]](#)
- **Isolation and Purification:** Filter the precipitated solid, wash it with cold water, and dry it in a desiccator. The crude product can be further purified by recrystallization from methanol.[\[9\]](#)

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary analytical technique for the identification and quantification of glycidyl esters, particularly in complex matrices like edible oils.[\[13\]](#) Both direct and indirect methods are employed. Indirect methods involve hydrolysis of the ester to glycidol, followed by derivatization, while direct methods analyze the intact ester.[\[14\]](#)

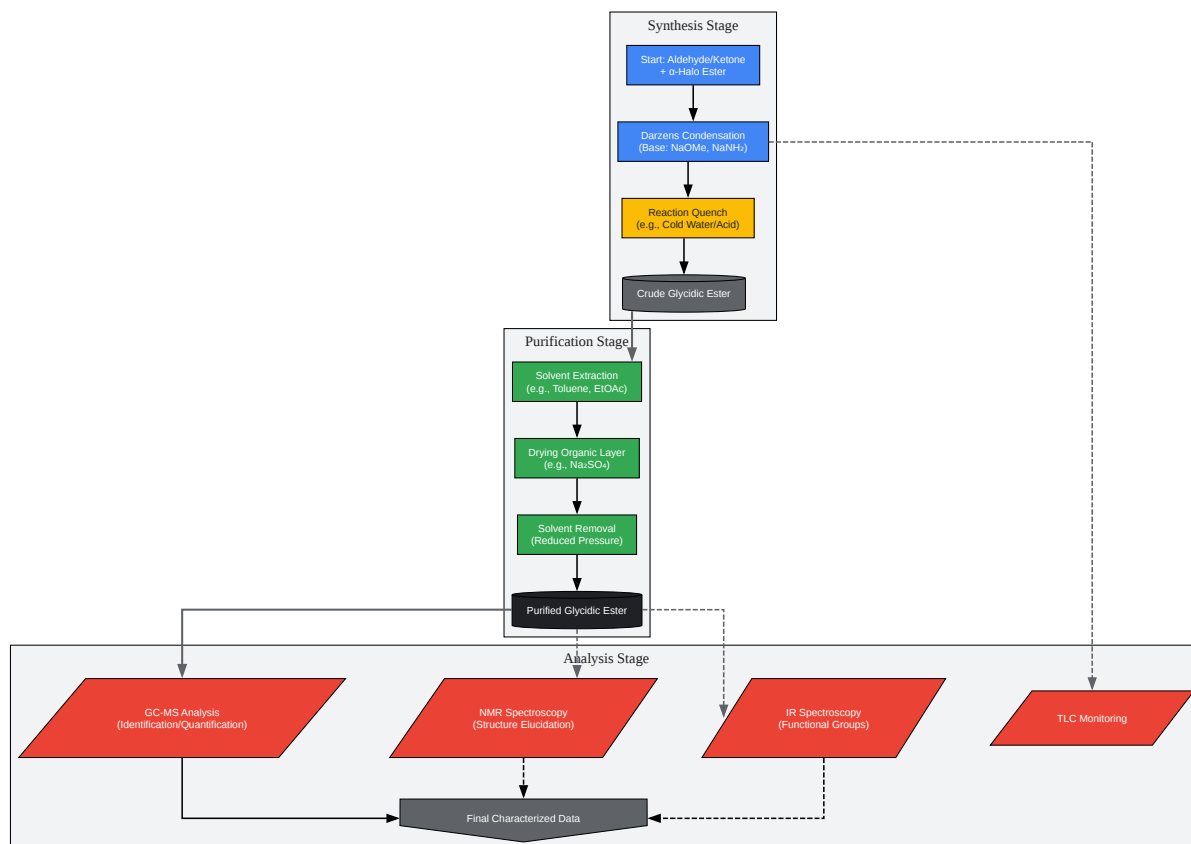
Objective: Direct determination of intact glycidyl esters in an oil matrix.[\[13\]](#)

Methodology:

- Sample Preparation (Extraction and Purification):
 - A simple extraction step is performed to isolate the glycidyl esters from the lipid matrix.[\[13\]](#)
 - The extract is then purified and the glycidyl ester fraction is isolated using normal-phase liquid chromatography (NPLC).[\[13\]](#)
- GC-MS Analysis:
 - Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer is used.[\[13\]](#) The system should be optimized to prevent thermal degradation of the labile glycidyl esters.[\[15\]](#)
 - Mode: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantification.[\[13\]](#)
 - Separation: Individual glycidyl esters are separated on the GC column.
 - Quantification: The esters are quantified against known standards.
- Performance: This method demonstrates good performance with a limit of detection around 0.01 mg/kg for individual esters and recovery values ranging from 85% to 115%.[\[13\]](#)

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a glycidic acid ester, from the initial reaction to final analysis.



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Caption: Experimental workflow for glycidic ester synthesis and analysis.

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